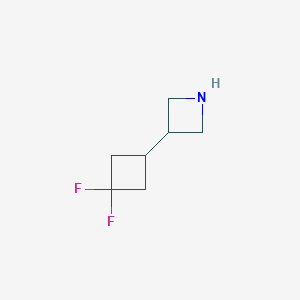
3-(3,3-Difluorocyclobutyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-Difluorocyclobutyl)azetidine is a chemical compound characterized by the presence of a four-membered azetidine ring and a difluorocyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,3-Difluorocyclobutyl)azetidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, azetidines can be synthesized via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize cost-effective catalysts and reagents to facilitate the cyclization process. The use of microwave irradiation and solid support systems, such as alumina, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-(3,3-Difluorocyclobutyl)azetidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the difluorocyclobutyl group and the azetidine ring.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation in the presence of strong oxidizing agents, leading to the formation of oxidized products. Similarly, reduction reactions can be carried out using reducing agents such as lithium aluminum hydride .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted azetidines .
Scientific Research Applications
3-(3,3-Difluorocyclobutyl)azetidine has a wide range of applications in scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of complex molecules. In biology, the compound is used in the study of enzyme mechanisms and protein interactions. Additionally, the compound is utilized in the industry for the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(3,3-Difluorocyclobutyl)azetidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structural features and the nature of the target. The difluorocyclobutyl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-(3,3-Difluorocyclobutyl)azetidine include other azetidines and difluorocyclobutyl derivatives. Examples include 3-arylazetidines and 3-substituted azetidine-2-carboxylic acids .
Uniqueness: The uniqueness of this compound lies in its combination of the azetidine ring and the difluorocyclobutyl group. This structural feature imparts distinct chemical and biological properties to the compound, making it a valuable tool in various research applications .
Biological Activity
3-(3,3-Difluorocyclobutyl)azetidine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications, drawing from diverse research findings.
Chemical Structure and Synthesis
The compound features a cyclobutyl ring substituted with two fluorine atoms and an azetidine moiety. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the cyclobutane core followed by the introduction of the azetidine ring.
Research indicates that this compound may function as a modulator of various biological targets, particularly in neurological contexts. Its activity is hypothesized to be linked to its interaction with G protein-coupled receptors (GPCRs) and potential inhibition of certain kinases involved in neurodegenerative processes .
Case Studies and Research Findings
- Neuroprotective Effects : In studies examining neuroprotective properties, this compound demonstrated significant efficacy in reducing neuronal cell death in vitro models of neurodegeneration. The compound's ability to inhibit pathways leading to apoptosis was highlighted .
- In Vivo Pharmacokinetics : A pharmacokinetic study revealed that the compound exhibited favorable absorption characteristics in animal models, suggesting good bioavailability. The half-life and metabolic stability were assessed through various assays, indicating potential for therapeutic applications in chronic conditions such as Alzheimer's disease .
- Therapeutic Potential : In a series of experiments aimed at evaluating the therapeutic potential against neurodegenerative diseases, this compound was shown to reduce symptoms associated with cognitive decline in rodent models. Behavioral tests indicated improvements in memory and learning tasks .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C7H11F2N |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3-(3,3-difluorocyclobutyl)azetidine |
InChI |
InChI=1S/C7H11F2N/c8-7(9)1-5(2-7)6-3-10-4-6/h5-6,10H,1-4H2 |
InChI Key |
UWJBVFAAHIHPDT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















